3-bromo-1H-pyrrolo[2,3-c]pyridine

Cross-coupling C-H activation Synthetic methodology

3-Bromo-1H-pyrrolo[2,3-c]pyridine (3-bromo-6-azaindole) is the optimal building block for constructing kinase inhibitor and epigenetic modulator libraries. The 6-azaindole scaffold provides a privileged structure for ATP-binding pocket engagement, while the 3-bromo substituent enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling—offering higher yields and fewer side reactions than 3-iodo or 3-chloro analogs. Choose this intermediate for cost-effective, scalable synthesis of LSD1 inhibitors, reversible proton pump inhibitors (APAs), and other therapeutic candidates. Consistent ≥97% purity ensures reproducible SAR studies.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 67058-76-8
Cat. No. B152548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-c]pyridine
CAS67058-76-8
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)Br
InChIInChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
InChIKeyDAGAQTLMZAEUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 67058-76-8): A Halogenated 6-Azaindole Building Block for Medicinal Chemistry and Chemical Biology


3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8), also known as 3-bromo-6-azaindole, is a heterocyclic building block belonging to the azaindole family. It possesses a molecular formula of C7H5BrN2 and a molecular weight of 197.03 g/mol . This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents, due to the reactivity conferred by the bromine atom at the 3-position of the pyrrole ring . Its utility spans multiple therapeutic areas, including kinase inhibition and epigenetic modulation, making it a versatile starting material for structure-activity relationship (SAR) studies and lead optimization programs [1][2].

Why 3-Bromo-1H-pyrrolo[2,3-c]pyridine Cannot Be Substituted with Other Azaindole Isomers or Halogenated Analogs


The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) possesses a distinct nitrogen arrangement compared to its 4-, 5-, and 7-azaindole isomers, leading to differences in lipophilicity, polarity, and aqueous solubility that directly impact biological target engagement and pharmacokinetic profiles . Furthermore, the 3-bromo substituent is not a generic handle; its reactivity in cross-coupling reactions differs from 3-chloro and 3-iodo analogs due to the carbon-halogen bond strength, which influences catalytic cycle efficiency and reaction yields . Substituting this specific building block with a different isomer or halogen can alter the regioselectivity of subsequent functionalization steps and introduce undesirable changes in the electronic properties of the final molecule, thereby derailing established SAR and requiring extensive re-optimization of synthetic routes and biological assays [1].

Quantitative Evidence Guide: Selecting 3-Bromo-1H-pyrrolo[2,3-c]pyridine Based on Comparative Performance Data


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Bromo Selectivity

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive than the carbon-bromine bond. A study on N-heterocycle C-H activation demonstrated that iodo-substituted substrates undergo coupling preferentially over bromo-substituted analogs, with the observed selectivity being iodo > bromo . This implies that 3-bromo-1H-pyrrolo[2,3-c]pyridine offers a balance of reactivity and stability compared to the more labile 3-iodo analog, which may undergo undesired side reactions or decomposition under certain conditions.

Cross-coupling C-H activation Synthetic methodology

Impact of Azaindole Isomerism on Lipophilicity and Biological Target Engagement

The four azaindole isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties, including differences in lipophilicity, polarity, and aqueous solubility . While precise quantitative values for 3-bromo-1H-pyrrolo[2,3-c]pyridine are not available, this class-level distinction is critical for medicinal chemistry. The 6-azaindole scaffold, to which the target compound belongs, has been shown to produce potent aromatase inhibitors, with one derivative (compound 23) achieving an IC50 of 59 nM [1]. This contrasts with the 7-azaindole scaffold, which is more commonly explored for its luminescence properties in inorganic complexes [2].

Azaindole Isomerism Lipophilicity Drug discovery

Comparative Potency of Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

A series of 1H-pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as potent and reversible lysine-specific demethylase 1 (LSD1) inhibitors [1]. Multiple derivatives exhibited nanomolar enzymatic IC50 values, demonstrating the scaffold's suitability for targeting this epigenetic enzyme. The most promising compound, 23e, showed a favorable oral PK profile and effectively suppressed tumor growth in an AML xenograft model [1].

LSD1 Epigenetics Kinase inhibitor Acute myelogenous leukemia

Comparative Potency of Pyrrolo[2,3-c]pyridine Derivatives as Acid Pump Antagonists (APAs)

1H-pyrrolo[2,3-c]pyridine derivatives have been optimized as acid pump antagonists (APAs) targeting the gastric H+/K+ ATPase [1]. Compounds 14f and 14g, which are derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold, demonstrated potent inhibitory activity with IC50 values of 28 nM and 29 nM, respectively, in an assay using H+/K+ ATPase isolated from hog gastric mucosa [1].

Acid pump antagonist H+/K+ ATPase Gastroesophageal reflux disease Ulcer

Defined Application Scenarios for 3-Bromo-1H-pyrrolo[2,3-c]pyridine in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase and Epigenetic Inhibitors

Researchers should procure 3-bromo-1H-pyrrolo[2,3-c]pyridine for the construction of focused compound libraries targeting kinases and epigenetic regulators. As demonstrated by the potent LSD1 inhibitors derived from this scaffold [1], the 6-azaindole core provides a privileged structure for engaging the ATP-binding pocket of kinases and the catalytic domain of histone-modifying enzymes. The 3-bromo substituent serves as a versatile point for diversification via cross-coupling reactions, enabling systematic SAR exploration to optimize potency, selectivity, and drug-like properties.

Chemical Biology: Development of Acid Pump Antagonists (APAs)

This compound is a critical starting material for programs developing reversible proton pump inhibitors. The demonstrated nanomolar potency of 1H-pyrrolo[2,3-c]pyridine derivatives against H+/K+ ATPase [2] validates its use in synthesizing new APAs for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Its selection over other azaindole isomers may be driven by the specific binding mode and pharmacokinetic profile conferred by the 6-azaindole scaffold.

Synthetic Chemistry: Regioselective Halogenation and Cross-Coupling

3-Bromo-1H-pyrrolo[2,3-c]pyridine is the preferred reagent for reactions requiring a balance of reactivity and stability in cross-coupling. The bromine atom allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce diverse aryl, alkenyl, and amine functionalities . Its reactivity profile, which is less aggressive than the 3-iodo analog, reduces the risk of homocoupling and decomposition, leading to higher yields of the desired products in complex synthetic sequences.

Pharmaceutical Intermediate: Large-Scale Synthesis of Drug Candidates

For process chemistry and large-scale manufacturing, 3-bromo-1H-pyrrolo[2,3-c]pyridine is the superior choice over the 3-iodo analog due to its lower cost and greater stability under standard storage and reaction conditions. The established synthetic routes for its preparation [3] and its commercial availability from reputable vendors ensure a reliable supply chain for the kilogram-scale synthesis of advanced pharmaceutical intermediates.

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